An In-Depth Technical Guide to the Physical Properties of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
An In-Depth Technical Guide to the Physical Properties of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Key Synthetic Intermediate
tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, identified by its CAS Number 130650-09-8, is a silyl enol ether of significant utility in modern organic synthesis.[1][2][3] Its unique structure, combining the reactive dihydropyran motif with the sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group, renders it a valuable and stable nucleophile.[4] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective storage, handling, and application in complex synthetic workflows, particularly in the construction of heterocyclic compounds and natural products. This guide provides a detailed examination of these properties, grounded in established analytical principles and methodologies, to empower researchers in leveraging this reagent to its full potential.
Core Physicochemical Properties
The primary physical characteristics of this compound have been established in the chemical literature and are consistently reported by commercial suppliers. These properties dictate its macroscopic behavior and are essential for practical laboratory use, from reaction setup to purification.
| Property | Value | Remarks |
| Molecular Formula | C₁₁H₂₂O₂Si | [1][2][3] |
| Molecular Weight | 214.38 g/mol | [1] |
| Appearance | Colorless Liquid | Inferred from listed properties. |
| Boiling Point | 125-131 °C at 28 mmHg | The reduced pressure indicates sensitivity to high temperatures.[1][3] |
| Density | 0.935 g/mL at 25 °C | [1][3] |
| Refractive Index (n_D²⁰) | 1.455 | Measured at 20 °C using the sodium D-line.[1][3] |
Chemical Stability and Handling: The Silyl Enol Ether Moiety
The central feature governing the chemical behavior of this molecule is the silyl enol ether functional group. These moieties are known as stable, isolable equivalents of enolates, serving as mild nucleophiles in a variety of carbon-carbon bond-forming reactions.[4][5]
Moisture Sensitivity and Hydrolysis
The silicon-oxygen bond is susceptible to hydrolysis under acidic or aqueous conditions.[4] Water can act as a nucleophile, attacking the silicon atom and leading to the cleavage of the silyl group, which ultimately regenerates the parent β-keto ether and forms a disiloxane byproduct. While the TBDMS group offers greater steric hindrance and thus enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS), prolonged exposure to moisture, especially in the presence of acid or base catalysts, will lead to degradation.
-
Expert Insight: This inherent reactivity is the primary reason for the recommended storage conditions: sealed under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C) to minimize hydrolysis from atmospheric moisture and slow any potential decomposition pathways.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Hydrolysis of the Silyl Enol Ether."
Spectroscopic and Spectrometric Analysis
Definitive structural confirmation relies on a combination of spectroscopic techniques. While researchers should always refer to the lot-specific Certificate of Analysis for precise data, the following sections detail the predicted spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule.
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Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz):
-
~4.8 ppm (t, 1H): Vinyl proton at the C5 position, appearing as a triplet due to coupling with the two adjacent protons at C4.
-
~3.9 ppm (t, 2H): Methylene protons at the C2 position (CH₂-O), appearing as a triplet coupled to the C3 protons.
-
~2.1 ppm (m, 2H): Allylic methylene protons at the C4 position.
-
~1.8 ppm (m, 2H): Methylene protons at the C3 position.
-
0.9 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
-
0.2 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom, appearing as a sharp singlet.
-
-
Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz):
-
~155 ppm: Olefinic carbon at C6, bonded to oxygen.
-
~100 ppm: Olefinic carbon at C5 (vinyl CH).
-
~65 ppm: Aliphatic carbon at C2 (CH₂-O).
-
~26 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~25 ppm, ~22 ppm: The two remaining methylene carbons of the pyran ring (C3 and C4).
-
~18 ppm: The quaternary carbon of the tert-butyl group.
-
~ -4 ppm: The two equivalent methyl carbons attached to the silicon atom.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Predicted Key IR Absorptions:
-
2960-2860 cm⁻¹: Strong C-H stretching vibrations from the aliphatic CH₂, CH₃, and tert-butyl groups.
-
1680-1660 cm⁻¹: A strong C=C stretching absorption characteristic of the enol ether double bond.
-
1260-1240 cm⁻¹: A strong Si-CH₃ bending vibration.
-
1220-1180 cm⁻¹: A very strong and characteristic C-O-Si stretching vibration.
-
840-810 cm⁻¹: A strong Si-C stretching absorption.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the molecular weight of the compound. This peak may be of low intensity.
-
[M-15]⁺: A peak at m/z = 199, resulting from the loss of a methyl radical (•CH₃) from the dimethylsilyl group.
-
[M-57]⁺ (Base Peak): A very prominent peak at m/z = 157, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃). This fragmentation is highly favorable due to the formation of a stable tertiary radical. This is often the base peak in the spectrum of TBDMS-protected compounds.
-
Further fragmentation of the dihydropyran ring would lead to smaller fragments.
-
Experimental Determination of Physical Properties: Methodologies and Rationale
The trustworthiness of the physical data presented relies on standardized, reproducible experimental protocols. This section outlines the principles behind the determination of these core properties, providing insight into the causality of the experimental design.
Boiling Point Determination Under Reduced Pressure
-
Rationale: Many organic compounds, especially those with sensitive functional groups like silyl enol ethers, can decompose at their atmospheric boiling points. Vacuum distillation lowers the pressure above the liquid, thereby reducing the temperature at which the liquid's vapor pressure equals the external pressure.[7] This allows the compound to be distilled and purified at a lower, non-destructive temperature. The Clausius-Clapeyron relation provides the theoretical basis for the relationship between pressure and boiling point.[8]
-
Methodology (Micro-Boiling Point):
-
Sample Preparation: A small amount of the liquid (0.1-0.2 mL) is placed in a small test tube or reaction vial.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is slowly heated in a controlled temperature bath (e.g., an oil bath). A thermometer is positioned with its bulb parallel to the sample.
-
Observation: As the temperature rises, air trapped in the capillary tube expands and exits as a slow stream of bubbles. Upon reaching the boiling point, the rate of bubbling will become rapid and continuous.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded at the precise moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9] This point signifies the equilibrium where the external pressure equals the vapor pressure of the liquid.
-
Pressure Correction: The observed boiling point is recorded along with the pressure of the vacuum system (e.g., 28 mmHg). This value can be corrected to atmospheric pressure using a pressure-temperature nomograph if required.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Micro-Boiling Point Determination."
Density Measurement
-
Rationale: Density is a fundamental physical property used for quality control and for converting between mass and volume. Digital density meters, operating on the oscillating U-tube principle, offer a rapid and highly accurate method.[10][11][12]
-
Methodology (ASTM D4052 - Oscillating U-Tube):
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and high-purity water, at the specified temperature (25 °C).
-
Sample Injection: A small volume of the sample liquid is injected into the thermostatted glass U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The frequency of this oscillation is precisely measured. The period of oscillation is directly related to the mass (and thus density) of the liquid filling the tube.
-
Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data. The result is typically displayed to three or four decimal places (e.g., 0.935 g/mL).
-
Refractive Index Measurement
-
Rationale: The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It is a fast, non-destructive quality control parameter. Modern digital refractometers provide high precision and ease of use.[13][14]
-
Methodology (ASTM D1218 - Digital Refractometer):
-
Calibration: The instrument prism is cleaned, and a calibration check is performed using a standard of known refractive index, often distilled water.
-
Sample Application: A few drops of the sample are placed onto the clean, dry prism surface.
-
Temperature Control: The instrument's integrated Peltier system maintains the prism and sample at a precise temperature (20 °C).
-
Measurement: The instrument directs a light source (typically an LED equivalent to the sodium D-line, 589 nm) at the prism-sample interface. The critical angle of total internal reflection is measured by a high-resolution optical sensor.
-
Calculation: The refractive index is automatically calculated from the critical angle and displayed digitally, typically to four decimal places (e.g., 1.4550).
-
Conclusion
The physical properties of tert-butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane are a direct reflection of its molecular structure. Its nature as a moderately high-boiling, moisture-sensitive liquid is dictated by its molecular weight and the inherent reactivity of the silyl enol ether group. The quantitative values for its boiling point, density, and refractive index serve as critical benchmarks for identity and purity confirmation. By understanding not only these values but also the robust, standardized methodologies used to obtain them, researchers and development professionals can handle, utilize, and purify this versatile reagent with confidence and precision, ensuring reproducibility and success in their synthetic endeavors.
References
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ASTM D3505, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International. [Link]
-
Wikipedia contributors. (2023, December 2). Silyl enol ether. In Wikipedia, The Free Encyclopedia. [Link]
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ASTM D1218, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International. [Link]
-
Intertek. (n.d.). Index of Refraction of Transparent Organic Plastics (Refractive Index) ASTM D542. [Link]
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Reagecon. (n.d.). Density Measurement and Density Standards. [Link]
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Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]
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Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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Grokipedia. (n.d.). Silyl enol ether. [Link]
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ResearchGate. (n.d.). Expanded proton decoupled 13 C NMR spectrum of PS-50 in chloroform-d at 20°C. [Link]
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Wikipedia contributors. (2023, December 2). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
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SpringerLink. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
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YouTube. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. [Link]
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Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum?[Link]
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Kintek Solution. (n.d.). How Would Vacuum Affect The Boiling Point Of A Compound? Lower Boiling Points For Safer, More Efficient Processing. [Link]
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YouTube. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method). [Link]
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